2-Arsono-5-nitrobenzoic acid
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Overview
Description
2-Arsono-5-nitrobenzoic acid is an organic compound that features both an arsonic acid group and a nitro group attached to a benzene ring
Preparation Methods
One common method for preparing nitrobenzoic acids is the nitration of benzoic acid using a mixture of nitric and sulfuric acids . The arsonic acid group can then be introduced through a reaction with arsenic trioxide and hydrochloric acid under specific conditions . Industrial production methods may involve similar steps but are optimized for large-scale production and cost efficiency.
Chemical Reactions Analysis
2-Arsono-5-nitrobenzoic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-Arsono-5-nitrobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Arsono-5-nitrobenzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and cellular receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The arsonic acid group can also bind to specific proteins, altering their function and activity .
Comparison with Similar Compounds
2-Arsono-5-nitrobenzoic acid can be compared to other nitrobenzoic acids such as 2-nitrobenzoic acid and 3-nitrobenzoic acid The arsonic acid group can participate in different types of reactions and interactions compared to other functional groups, making this compound a valuable compound for specific research and industrial purposes .
Properties
CAS No. |
5410-32-2 |
---|---|
Molecular Formula |
C7H6AsNO7 |
Molecular Weight |
291.05 g/mol |
IUPAC Name |
2-arsono-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H6AsNO7/c10-7(11)5-3-4(9(15)16)1-2-6(5)8(12,13)14/h1-3H,(H,10,11)(H2,12,13,14) |
InChI Key |
UKKPMOMMDRNVRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)[As](=O)(O)O |
Origin of Product |
United States |
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